2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their efficiency and cost-effectiveness. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide for cyclo condensation reactions . Reaction conditions often involve boiling ethanol as a solvent .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, such as pyrrole derivatives .
Scientific Research Applications
2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide involves its ability to act as both an N- and C-nucleophile. This ambident nucleophilicity allows it to participate in various reactions, leading to the formation of polyfunctional heterocyclic compounds . The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: These compounds also act as precursors in the synthesis of heterocycles and share similar reactivity.
Pyrrolopyrazine Derivatives: These compounds undergo similar synthetic approaches and have comparable biological activities.
Properties
CAS No. |
75655-06-0 |
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Molecular Formula |
C25H15N5O3 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[3-[4-(1,3-dioxoisoindol-2-yl)anilino]isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C25H15N5O3/c26-13-20(22(27)31)21-16-5-1-2-6-17(16)23(29-21)28-14-9-11-15(12-10-14)30-24(32)18-7-3-4-8-19(18)25(30)33/h1-12H,(H2,27,31)(H,28,29)/b21-20+ |
InChI Key |
XHTAFVMLAHEELK-QZQOTICOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2NC3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NC3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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